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Introduction

AMG 900 is a potent, orally bioavailable, and highly selective pan-Aurora kinase inhibitor that

targets Aurora A, B, and C with IC50 values in the low nanomolar range.[1][2][3] Aurora

kinases, particularly Aurora A and B, are serine/threonine kinases that play crucial roles in

regulating mitosis.[4] Their overexpression is common in various cancers, including acute

myeloid leukemia (AML), and is often associated with a poor prognosis.[4][5] As a pan-inhibitor,

AMG 900 disrupts mitotic progression by inhibiting the functions of both key Aurora kinases.

Inhibition of Aurora B, a component of the chromosomal passenger complex, prevents the

proper phosphorylation of histone H3 at serine 10 (p-H3), a critical step for chromosome

condensation and segregation.[4][5] This leads to a failure of cytokinesis, endoreduplication

(repeated DNA replication without cell division), and the formation of polyploid cells, which can

subsequently undergo apoptosis.[5][6] Preclinical studies have demonstrated that AMG 900 is

a potent anti-leukemic agent, showing uniform efficacy across a diverse panel of AML cell lines,

including those with resistance to other drugs.[5][7]

Data Presentation
In Vitro Activity of AMG 900 in AML Cell Lines
AMG 900 demonstrates potent anti-proliferative activity across a panel of AML cell lines, with

EC50 values for cell count reduction typically in the single-digit nanomolar range after 72 hours

of treatment.[6][8] Its potency is largely uniform compared to isoform-selective inhibitors or

standard AML chemotherapeutics.[6]
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Table 1: AMG 900 EC50 Values for Cell Count Inhibition in AML Cell Lines

Cell Line EC50 (nmol/L)

MOLM-13 1.8

MV-4-11 1.9

GDM-1 2.0

HEL 2.2

KG-1 2.2

OCI-AML-3 2.3

U937 2.5

HL-60 2.6

KG-1a 2.6

MEGAL 2.8

NOMO-1 3.3

Data extracted from preclinical studies where cells were treated for 72 hours and analyzed by

flow cytometry.[6][8]

Cellular Phenotypes Induced by AMG 900
The primary cellular outcomes of AMG 900 treatment in AML cells are the induction of

polyploidy (cells with ≥4N DNA content) and/or apoptosis.[5][6] The balance between these two

fates can vary between cell lines. In MOLM-13 cells, for instance, AMG 900 treatment leads to

inhibition of p-histone H3, accumulation of p53, cleavage of Bcl-2, and ultimately, both

polyploidy and apoptosis.[5][7]

Table 2: Summary of Cellular Outcomes with AMG 900 Treatment
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Cell Line
Primary Observed
Phenotype(s)

Key Molecular Events

MOLM-13 (TP53 WT) Polyploidy and Apoptosis

Inhibition of p-histone H3,
p53 accumulation, Bcl-2
cleavage, increased
cleaved caspase-3.[5][6]

U937 (TP53 MUT) Predominantly Polyploidy

Increased cleaved caspase-3,

p53 accumulation (mutant

form).[5][6]

HEL (TP53 MUT) Predominantly Polyploidy
Active against P-glycoprotein-

expressing cells.[5][6]

| GDM-1 (TP53 WT) | Apoptosis | Increased cleaved caspase-3, p53 accumulation.[5][6] |

Visualizations
Signaling and Experimental Diagrams
Below are diagrams illustrating the mechanism of action, experimental workflow, and logical

outcomes associated with AMG 900 preclinical studies.
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Caption: Mechanism of action for the pan-Aurora kinase inhibitor AMG 900.
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Caption: General workflow for in vitro preclinical evaluation of AMG 900.
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Caption: Diverse cellular fates in AML cell lines following AMG 900 treatment.

Protocols
Protocol 1: Cell Proliferation and Viability Assay
This protocol is designed to determine the EC50 value of AMG 900 by measuring the reduction

in absolute cell count after a 72-hour treatment period.

Materials:

AML cell lines (e.g., MOLM-13, MV-4-11)

Complete culture medium (e.g., RPMI-1640 + 10% FBS)

AMG 900 stock solution (in DMSO)

96-well cell culture plates

Flow cytometer
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Flow cytometry tubes

Cell counting solution with viability dye (e.g., ViaCount Reagent)

Procedure:

Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per

well in 100 µL of complete culture medium.

Drug Preparation: Prepare serial dilutions of AMG 900 in complete culture medium. A typical

11-point, three-fold dilution series starting from 100 nM is recommended.[6] Include a

DMSO-only vehicle control.

Treatment: Add 100 µL of the drug dilutions or vehicle control to the appropriate wells to

achieve the final desired concentrations in a total volume of 200 µL.

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

Cell Harvesting: Resuspend the cells thoroughly in each well. Transfer the cell suspension to

flow cytometry tubes.

Staining and Acquisition: Add the cell counting/viability reagent according to the

manufacturer's protocol. Acquire samples on a flow cytometer.

Data Analysis: Determine the absolute live cell count for each concentration. Plot the cell

count against the log of the AMG 900 concentration and use a non-linear regression model

(e.g., four-parameter variable slope) to calculate the EC50 value.

Protocol 2: Cell Cycle and Polyploidy Analysis
This protocol quantifies changes in DNA content to assess cell cycle arrest and the induction of

polyploidy (≥4N DNA).

Materials:

Treated and control cells from a time-course experiment (e.g., 48 hours)

Phosphate-buffered saline (PBS)
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70% cold ethanol

DNA staining solution (e.g., 50 µg/mL Propidium Iodide or DAPI, 100 µg/mL RNase A in

PBS)

Flow cytometer

Procedure:

Cell Harvesting: Harvest approximately 1 x 10^6 cells per condition by centrifugation (300 x

g, 5 minutes).

Washing: Wash the cell pellet once with cold PBS.

Fixation: Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while

vortexing gently to prevent clumping. Fix overnight at -20°C or for at least 2 hours.

Rehydration and Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet

with PBS. Resuspend the pellet in 500 µL of the DNA staining solution.

Incubation: Incubate for 30 minutes at room temperature in the dark.

Acquisition: Analyze the samples on a flow cytometer, collecting at least 20,000 events per

sample. Use a linear scale for the DNA content channel (FL2-A or equivalent).

Data Analysis: Gate the cell population to exclude debris and doublets. Quantify the

percentage of cells in the Sub-G1, G1 (2N), S, and G2/M (4N) phases. Quantify polyploid

cells by creating gates for >4N populations (e.g., 8N, 16N).[5][6]

Protocol 3: Western Blotting for Pharmacodynamic
Markers
This protocol is used to detect changes in protein expression and phosphorylation that indicate

AMG 900's mechanism of action.

Materials:

Treated and control cells (e.g., 24-48 hour treatment)
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RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE gels, running buffer, and transfer buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-Histone H3 (Ser10), anti-p53, anti-cleaved caspase-3, anti-

Bcl-2, anti-β-actin)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Procedure:

Cell Lysis: Harvest and wash cells, then lyse in RIPA buffer on ice for 30 minutes.

Protein Quantification: Clear the lysate by centrifugation and determine the protein

concentration of the supernatant using a BCA assay.

Sample Preparation: Normalize protein amounts for all samples (20-40 µg per lane), add

Laemmli buffer, and denature at 95°C for 5 minutes.

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF

membrane.

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.

Incubate with primary antibody overnight at 4°C, followed by washing and incubation with the

appropriate HRP-conjugated secondary antibody for 1 hour.

Detection: Wash the membrane extensively, apply ECL substrate, and visualize the protein

bands using a chemiluminescence imaging system.
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Analysis: Densitometrically quantify band intensity and normalize to a loading control like β-

actin. Compare protein levels between treated and control samples.[5]

Protocol 4: In Vivo Systemic AML Xenograft Model
This protocol outlines the establishment of a systemic MOLM-13 xenograft model to evaluate

the in vivo efficacy of AMG 900.[5][7]

Materials:

Immunocompromised mice (e.g., NOD/SCID)[9]

MOLM-13 cells (can be engineered to express luciferase for bioluminescence imaging)[10]

[11]

Sterile PBS or appropriate vehicle

AMG 900 formulation for oral gavage

Bioluminescence imaging system and luciferin (if using luciferase-expressing cells)

Calipers for any subcutaneous tumor measurement

Procedure:

Cell Preparation and Injection: Harvest MOLM-13 cells in their logarithmic growth phase.

Resuspend the cells in sterile PBS at a concentration of 5 x 10^6 cells per 200 µL.[10] Inject

the cell suspension intravenously (i.v.) via the tail vein.

Tumor Engraftment and Monitoring: Allow several days for the leukemia to establish. Monitor

disease progression by observing clinical signs (e.g., weight loss, ruffled fur) and/or by

performing bioluminescence imaging (BLI) weekly.

Treatment Initiation: Once tumor burden is established (e.g., detectable BLI signal),

randomize mice into treatment and vehicle control groups.

Drug Administration: Administer AMG 900 orally according to the desired dose and schedule

(e.g., daily for 7 days, followed by 7 days off).[4] The vehicle group should receive the
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formulation excipient alone.

Efficacy Assessment: Monitor tumor burden throughout the study using BLI. A significant

reduction in the BLI signal in the treatment group compared to the vehicle group indicates

drug efficacy.[5][7]

Toxicity Monitoring: Monitor mice daily for signs of toxicity, including body weight loss,

changes in behavior, and other adverse effects.

Endpoint Analysis: At the end of the study, tissues such as bone marrow, spleen, and liver

can be harvested for further analysis (e.g., histology, flow cytometry) to confirm leukemic

infiltration and response to treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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